molecular formula C12H15N3O3 B8582354 Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate

Cat. No.: B8582354
M. Wt: 249.27 g/mol
InChI Key: XJBAMZJCQJRWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate is an organic compound that contains a pyrimidine ring, a cyclobutane ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization reactions.

    Esterification: The ester functional group can be introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: New ester or amide derivatives.

Scientific Research Applications

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in pyrimidine metabolism or signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrimidine derivatives, such as 5-fluorouracil, cytosine, and thymine.

    Uniqueness: The presence of the cyclobutane ring and ester functional groups distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 1-(pyrimidine-5-carbonylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(17)12(4-3-5-12)15-10(16)9-6-13-8-14-7-9/h6-8H,2-5H2,1H3,(H,15,16)

InChI Key

XJBAMZJCQJRWPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)NC(=O)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a room temperature, stirred solution of the above mentioned amine hydrochloride (1.03 g, 5.73 mmol) in DMF (30.0 mL) was added HOBt.H2O (0.879 g, 5.73 mmol), pyrimidine-5-carboxylic acid (0.783 g, 6.31 mmol), EDCI (1.21 g, 6.31 mmol) and lastly triethylamine (1.60 mL, 11.5 mmol). After overnight stirring (ca. 15 h) most of the solvent was removed under reduced pressure. The residue was then diluted with EtOAc and 5% aqueous sodium bicarbonate. This aqueous layer was extracted twice with EtOAc. The combined organics were washed with saturated copper (II) sulfate, half brine (twice) and then brine. The organic layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to obtain a residue, which was subject to silica gel chromatography. Collection of the product containing fractions and removal of solvent yielded ethyl 1-[(pyrimidin-5-ylcarbonyl)amino]-cyclobutanecarboxylate (0.939 g) as a white crystalline solid, giving proton NMR and LC/MS data consistent with theory.
[Compound]
Name
amine hydrochloride
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.879 g
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Four
Name
Quantity
1.21 g
Type
reactant
Reaction Step Five
Quantity
1.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven

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